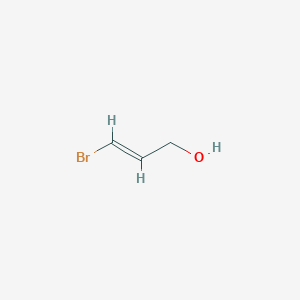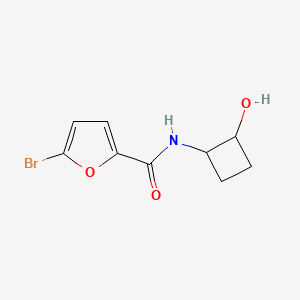
2-propen-1-ol, 3-bromo-, (2E)-
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Synthon for Chemical Synthesis : "2-Phenylthio-3-bromopropene" has been identified as a valuable synthon, illustrating a method to produce it with good yield through a simple rearrangement process. This compound serves as a synthetic equivalent of acetonyl halide and an alpha-halo vinyllithium, showcasing its utility in annulation reactions and conversion into useful synthons like "2,3-bis(phenylthio)propene" and "2-phenylthio-3-(phenylsulfonyl)propene" (Chen et al., 2006).
Mechanism-Based Inhibitors : The compound "2-bromo-3-(p-hydroxyphenyl)-1-propene" acts as a substrate and mechanism-based inhibitor for dopamine beta-hydroxylase, highlighting its potential in biochemical research and enzyme inhibition studies (Colombo et al., 1984).
DNA Binding and Antioxidant Potential : New chalcones synthesized from "3-(3-Bromo-phenyl)-1-(2-trifluoromethyl-phenyl)-propenone" show strong interaction with DNA and have been evaluated for their urease inhibition and antioxidant potential. These findings are supported by molecular docking studies, indicating applications in drug discovery (Rasool et al., 2021).
Catalysis and Polymerization
- Catalyst-Transfer Polycondensation : Studies have shown that "2-bromo-5-chloromagnesio-3-hexylthiophene" undergoes chain-growth polymerization catalyzed by nickel complexes, leading to well-defined polythiophenes. This process, termed "catalyst-transfer polycondensation," offers a method for producing polymers with controlled molecular weights and low polydispersity (Miyakoshi et al., 2005).
Molecular Structure and Docking Studies
- Structural Determination and Docking : The bromo-based thiophene chalcone derivative "1-(3-Bromo-2-thienyl)-3-[4-(dimethylamino)-phenyl] prop-2-en-1-one" has been examined through spectroscopy and quantum chemistry methods, demonstrating its interaction properties and potential inhibitory effects on enzymes like Monoamine oxidase A and B (Ramesh et al., 2020).
Applications in Organic Synthesis
- Building Block in Organic Synthesis : The compound "1-Bromo-3-buten-2-one" has been explored as a building block in organic synthesis, demonstrating its versatility in forming a variety of complex products and intermediates (Westerlund et al., 2001).
Safety and Hazards
Safety data for “2-propen-1-ol, 3-bromo-, (2E)-” indicates that dust formation should be avoided, and breathing mist, gas, or vapors should be avoided . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mecanismo De Acción
Target of Action
The primary target of “2-propen-1-ol, 3-bromo-, (2E)-” is the Haloalkane dehalogenase enzyme . This enzyme is found in the bacterium Pseudomonas paucimobilis .
Mode of Action
The compound interacts with its target, the Haloalkane dehalogenase, through a process known as hydrolytic cleavage . This interaction leads to the cleavage of carbon-halogen bonds in halogenated aliphatic compounds .
Biochemical Pathways
The hydrolytic cleavage of carbon-halogen bonds results in the formation of the corresponding primary alcohols, halide ions, and protons
Result of Action
The hydrolytic cleavage of carbon-halogen bonds by the haloalkane dehalogenase enzyme leads to the formation of primary alcohols, halide ions, and protons . These products could potentially influence various cellular processes.
Propiedades
IUPAC Name |
(E)-3-bromoprop-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO/c4-2-1-3-5/h1-2,5H,3H2/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVADCGLQZLOZJL-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CBr)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37675-33-5, 37428-55-0 | |
| Record name | 3-BROMO-2-PROPEN-1-OL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-3-bromoprop-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6,7-dimethoxy-2-[(4-nitrobenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine](/img/structure/B2890058.png)



![2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-4-carbonitrile](/img/structure/B2890066.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2890071.png)
![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2890074.png)
![(Z)-methyl 2-(6-fluoro-2-((2-iodobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2890075.png)